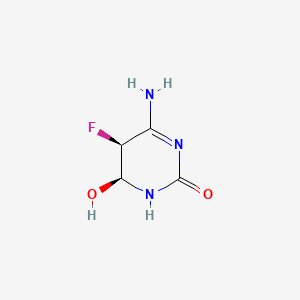
3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the iodomethyl and tosyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For example, the reaction of a methyl group with iodine in the presence of a suitable oxidizing agent can yield the iodomethyl group.
Tosylation: The tosyl group can be introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones under suitable conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or periodic acid can be used under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used in anhydrous solvents.
Major Products:
Substitution Reactions: Products such as azides, nitriles, or thioethers.
Oxidation Reactions: Products such as aldehydes or ketones.
Reduction Reactions: Products such as amines or alcohols.
科学研究应用
Chemistry: 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing complex molecular architectures.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound’s derivatives may have potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine depends on its specific application. Generally, the compound can interact with molecular targets through:
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrostatic Interactions: The tosyl group can participate in electrostatic interactions with charged residues on proteins or other biomolecules.
Hydrophobic Interactions: The pyrrolidine ring can engage in hydrophobic interactions with nonpolar regions of target molecules.
相似化合物的比较
- 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine
- 3-(Chloromethyl)-4-methyl-1-tosylpyrrolidine
- 3-(Fluoromethyl)-4-methyl-1-tosylpyrrolidine
Comparison:
- Reactivity: The iodomethyl group in 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine is more reactive in nucleophilic substitution reactions compared to bromomethyl, chloromethyl, and fluoromethyl groups.
- Stability: The compound’s stability may vary depending on the halogen present, with iodomethyl being less stable than its chloro and fluoro counterparts.
- Applications: The unique reactivity of the iodomethyl group makes this compound particularly useful in specific synthetic applications where high reactivity is desired.
属性
分子式 |
C13H18INO2S |
|---|---|
分子量 |
379.26 g/mol |
IUPAC 名称 |
3-(iodomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H18INO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |
InChI 键 |
DNWFVIDWXIHICO-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1CI)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)
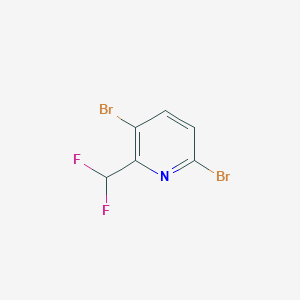
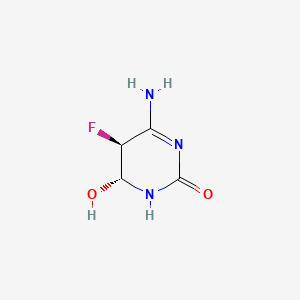
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
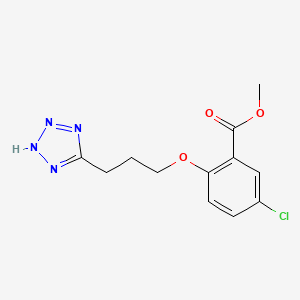
![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)

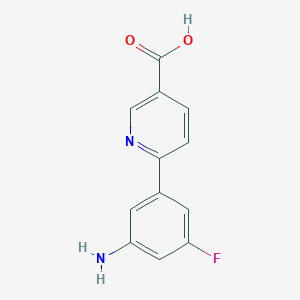
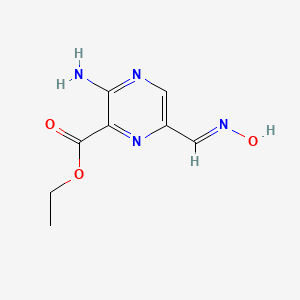
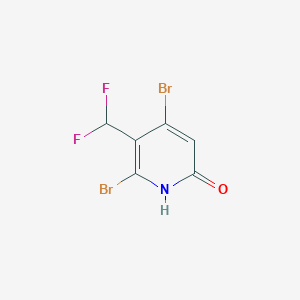
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)
